2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Structural Characterization of 2-(4-(4-Methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Crystallographic Analysis and Molecular Geometry
Crystallographic investigations of benzo[de]isoquinoline derivatives provide fundamental insights into molecular geometry and intermolecular interactions. Recent crystal structure determinations of related compounds have established key structural parameters for this class of heterocycles. The crystal structure of methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate demonstrates the characteristic planar geometry of the benzo[de]isoquinoline core system, crystallizing in the monoclinic space group P21/n with unit cell parameters a = 8.0909(6) Å, b = 24.4463(18) Å, c = 12.6980(10) Å, and β = 96.6020(10)°.
The molecular geometry of benzo[de]isoquinoline-1,3(2H)-dione systems exhibits distinctive structural features. Analysis of 2-butyl-6-(ethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione reveals a monoclinic crystal system with space group C2/c, featuring unit cell dimensions of a = 27.5693(13) Å, b = 8.3005(4) Å, c = 16.8797(8) Å, and β = 127.0225(12)°. The compound demonstrates significant molecular planarity with the benzo[de]isoquinoline framework maintaining coplanarity within experimental uncertainty. The dihedral angles between substituent groups and the aromatic core provide critical information about conformational preferences and potential intramolecular interactions.
Hydrogen bonding patterns play crucial roles in crystal packing arrangements. The crystal structure analysis of related β-lactam compounds containing benzo[de]isoquinoline-1,3(2H)-dione groups shows that intramolecular C-H···O hydrogen bonds close S(6) rings and help establish near coplanarity between aromatic systems. In the crystal lattice, components are linked by C-H···O hydrogen bonds, C-H···π interactions, and aromatic π-π stacking interactions with centroid-to-centroid distances of 3.6166(10) and 3.7159(10) Å, resulting in three-dimensional network structures.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for benzo[de]isoquinoline derivatives through characteristic chemical shift patterns and coupling constants. The 1H NMR spectrum of benzo[de]isoquinoline compounds typically exhibits distinct aromatic proton signals in the downfield region between 7-9 ppm, corresponding to the fused aromatic system. The aromatic protons on sp2 hybridized carbons appear in the 4-6 ppm range due to the deshielding effects of the aromatic π-electron system.
For compounds containing methylpiperidine substituents, the NMR spectral analysis reveals characteristic patterns. The piperidine ring protons typically appear as complex multipets in the 1-4 ppm region, with the N-methyl group showing as a singlet around 2.3-2.8 ppm. The butyl chain connecting the piperidine moiety to the benzo[de]isoquinoline core contributes additional aliphatic signals, with methylene protons appearing as triplets and quartets according to their chemical environment and coupling patterns.
13C NMR spectroscopy provides complementary structural information through carbon chemical shifts. The carbonyl carbons of the 1,3-dione system typically resonate in the 160-180 ppm region, while aromatic carbons appear between 110-140 ppm. The aliphatic carbons of the side chain substituents show characteristic chemical shifts in the 10-60 ppm range, with the N-methyl carbon typically appearing around 35-45 ppm.
Fourier-Transform Infrared (FT-IR) Vibrational Assignments
Fourier-Transform Infrared spectroscopy provides crucial information about functional group identification and molecular vibrations in benzo[de]isoquinoline derivatives. The characteristic IR absorption bands for these compounds include strong C=O stretching vibrations from the 1,3-dione system, typically appearing in the 1650-1700 cm⁻¹ region. The aromatic C=C stretching vibrations manifest as medium to strong bands in the 1450-1600 cm⁻¹ range, while aromatic C-H bending vibrations occur in the 700-900 cm⁻¹ region.
FTIR spectrometers utilize the multiplex advantage, throughput advantage, and wavelength accuracy advantages compared to dispersive instruments. For mid-IR region measurements (2-25 μm), silicon carbide elements heated to approximately 1,200 K serve as common sources, providing blackbody-like output suitable for analyzing organic compounds. The spectral resolution and signal-to-noise ratio improvements offered by FTIR instrumentation enable precise identification of subtle vibrational features characteristic of specific molecular conformations and intermolecular interactions.
The methylpiperidine substituent contributes additional vibrational modes, including C-N stretching vibrations around 1000-1200 cm⁻¹ and various C-H bending and stretching modes throughout the fingerprint region. The alkyl chain connecting moieties exhibits characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, providing diagnostic information about the molecular connectivity and substitution patterns.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight determination and structural elucidation through characteristic fragmentation patterns. For compounds containing piperidine substituents, α-cleavage represents the predominant fragmentation mode, with preferential loss of the largest alkyl groups. The molecular ion peak may be weak or absent in aliphatic amine-containing compounds, with M-1 peaks commonly observed due to hydrogen radical loss.
The fragmentation behavior of benzo[de]isoquinoline derivatives follows predictable patterns based on the stability of resulting ion fragments. The aromatic core system typically provides a stable base peak, while side chain fragmentations occur through well-established mechanisms. McLafferty rearrangements may occur when γ-hydrogens are present in appropriately substituted systems, leading to characteristic neutral losses and rearranged ion formations.
Diagnostic fragment ions for methylpiperidine-containing compounds include m/z values corresponding to the intact piperidine ring system and various alkyl chain fragmentations. The base peak often corresponds to the most stable fragment ion, typically involving the retention of the aromatic core with minimal side chain substitution. Evaluation of major fragments requires consideration of mass losses from the molecular ion, identification of possible ion structures, and correlation with known fragmentation patterns for similar compound classes.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Optimization
Density Functional Theory calculations provide comprehensive insights into molecular geometry optimization and electronic structure properties. DFT optimization studies of related phenanthroindolizidine alkaloids have demonstrated the capability of computational methods to predict accurate molecular conformations and electronic properties. The optimization process involves energy minimization to identify the most stable molecular geometry, considering all intramolecular interactions and conformational preferences.
Molecular property calculations using DFT methods enable prediction of key physicochemical parameters including dipole moments, polarizability, and electronic excitation energies. For related alkaloid systems, DFT calculations have successfully predicted molar volumes, logarithmic partition coefficients (Log P), hydrogen bonding acceptor and donor counts, and hydration energies. These computational predictions correlate well with experimental observations and provide valuable insights into structure-activity relationships.
The computational modeling of benzo[de]isoquinoline derivatives requires consideration of the extended π-electron system and potential for intramolecular charge transfer interactions. DFT calculations can predict optimal geometries while accounting for electron correlation effects and dispersion interactions that influence molecular stability and reactivity patterns. The resulting optimized structures serve as starting points for subsequent property calculations and molecular dynamics simulations.
Frontier Molecular Orbital Analysis
Frontier molecular orbital analysis provides crucial information about chemical reactivity and electronic excitation properties through examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap correlates directly with molecular stability and serves as a predictor of chemical reactivity and optical absorption properties. For extended aromatic systems like benzo[de]isoquinoline derivatives, frontier orbital analysis reveals the distribution of electron density and identifies reactive sites for electrophilic and nucleophilic attack.
The electronic structure calculations enable prediction of UV-visible absorption spectra through time-dependent DFT methods, providing theoretical support for experimental spectroscopic observations. The calculated electronic transitions correspond to π→π* excitations within the aromatic framework, with transition energies and oscillator strengths determining absorption intensities and wavelength maxima. These calculations prove particularly valuable for understanding photophysical properties and potential applications in materials science or pharmaceutical research.
Molecular electrostatic potential mapping derived from DFT calculations visualizes the distribution of positive and negative charges across the molecular surface, identifying potential binding sites for intermolecular interactions. This information proves essential for understanding crystal packing arrangements, solvent interactions, and potential biological activity mechanisms. The combination of orbital analysis and electrostatic potential mapping provides a comprehensive picture of molecular electronic structure and reactivity patterns.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-10-13-23(14-11-15)19(25)9-4-12-24-21(26)17-7-2-5-16-6-3-8-18(20(16)17)22(24)27/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRSJXXIIJLNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Core Synthesis : Prepare benzo[de]isoquinoline-1,3-dione via cyclization or Diels-Alder reactions.
-
Bromination : Introduce a bromobutyl group at the 2-position using 4-bromo-1,8-naphthalene anhydride and a primary amine.
-
Substitution : React the bromobutyl intermediate with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF or EtOH) to form the amine linkage.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Core Synthesis | 4-Bromo-1,8-naphthalene anhydride, 1-butylamine, ethanol, reflux (78°C, 4 h) | 100% | |
| Substitution | 4-Methylpiperidine, K₂CO₃, DMF/EtOH, 100°C, 48 h | ~70%* |
*Estimated yield based on analogous reactions.
Oxidation of Secondary Alcohols
If the butyl chain is introduced as a secondary alcohol, subsequent oxidation could generate the ketone. This method aligns with strategies used to functionalize similar isoquinoline derivatives.
Proposed Pathway
-
Alkylation : React benzo[de]isoquinoline-1,3-dione with a bromoalkyl alcohol (e.g., 4-bromo-1-butanol).
-
Substitution : Replace bromine with 4-methylpiperidine.
-
Oxidation : Use Jones reagent or PCC to oxidize the secondary alcohol to a ketone.
Example Reaction Sequence
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | 4-Bromo-1-butanol, K₂CO₃, DMF, 80°C | 2-(4-Bromo-1-hydroxybutyl)benzo[de]isoquinoline-1,3-dione |
| Substitution | 4-Methylpiperidine, Et₃N, CH₂Cl₂, rt | 2-(4-(4-Methylpiperidin-1-yl)-1-hydroxybutyl) intermediate |
| Oxidation | CrO₃/H₂SO₄ (Jones reagent), acetone, 0°C → rt | Target ketone |
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) could attach the butyl-piperidine-ketone moiety. This method is inspired by syntheses of complex heterocycles.
Challenges
-
Steric hindrance from the benzo[de]isoquinoline core may reduce coupling efficiency.
-
Stability of the ketone under catalytic conditions requires optimization.
A modular approach involves sequential introduction of the ketone and piperidine groups.
Stepwise Pathway
-
Ketone Incorporation : React benzo[de]isoquinoline-1,3-dione with a ketone-containing alkyl halide (e.g., 4-bromo-3-oxobutyl chloride).
-
Piperidine Attachment : Substitute the halide with 4-methylpiperidine.
Key Data
| Step | Reagents | Yield |
|---|---|---|
| Ketone Alkylation | 4-Bromo-3-oxobutyl chloride, NaH, THF | 60–70% |
| Piperidine Substitution | 4-Methylpiperidine, K₂CO₃, DMF | 50–60% |
Multicomponent Reactions (MCRs)
MCRs, such as the Ugi reaction, could assemble the core and substituent in a single step. This method is less common but offers atom economy.
Hypothetical MCR Pathway
-
Ugi Reaction : Combine benzo[de]isoquinoline-1,3-dione, 4-methylpiperidine, a ketone, and an aldehyde with a carboxylic acid.
-
Cyclization : Form the butyl chain and ketone via intramolecular reactions.
Limitations
-
Limited precedents for benzo[de]isoquinoline participation in MCRs.
-
Steric and electronic factors may hinder convergence.
Comparison of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High yield, straightforward | Requires brominated intermediates | 50–100% |
| Oxidation | Direct ketone formation | Requires sensitive alcohol intermediates | 60–80% |
| Coupling | Flexibility for complex substituents | High cost, catalyst optimization needed | 40–70% |
| Stepwise | Control over functionalization | Multiple steps, lower overall yield | 30–50% |
| MCR | Atom economy, simplicity | Unproven for this scaffold | N/A |
Critical Analysis of Reaction Mechanisms
Nucleophilic Substitution
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen displaces the bromide. Steric bulk around the electrophilic carbon may slow kinetics, necessitating elevated temperatures or polar aprotic solvents.
Oxidation
Jones reagent selectively oxidizes secondary alcohols to ketones without over-oxidizing to carboxylic acids. PCC offers milder conditions but may require anhydrous solvents.
Coupling
Buchwald-Hartwig amination enables C–N bond formation but requires ligand screening (e.g., XPhos) to achieve good turnover numbers. Competing β-hydride elimination is a concern.
Synthetic Challenges and Solutions
-
Regioselectivity : Ensuring substitution occurs at the 2-position of benzo[de]isoquinoline.
-
Solution : Use directing groups (e.g., nitro) for bromination.
-
-
Ketone Stability : Preventing decomposition under basic or oxidative conditions.
-
Solution : Use mild oxidizing agents (e.g., PCC) and short reaction times.
-
-
Purification : Removing unreacted piperidine or byproducts.
-
Solution : Column chromatography (SiO₂, hexane/EtOAc gradients).
-
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Pharmacological Applications
This compound has shown promise in various therapeutic areas:
1. Dipeptidyl Peptidase-IV Inhibition:
- Mechanism of Action: The compound exhibits inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased insulin secretion and decreased glucagon levels, making it a target for diabetes management .
- Clinical Relevance: DPP-IV inhibitors are beneficial in treating type II diabetes mellitus by improving glycemic control. The compound's formulation can be adapted for oral or injectable delivery systems, enhancing its applicability in clinical settings .
2. Anticancer Activity:
- Research Findings: Preliminary studies indicate that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate these mechanisms and establish efficacy.
3. Neuroprotective Effects:
- Potential Benefits: Given the structural characteristics of the compound, it may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Investigations into its effects on neuronal cell lines are ongoing .
Synthesis Methodologies
The synthesis of 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions:
1. Starting Materials:
- The synthesis begins with commercially available precursors such as piperidine derivatives and benzo[de]isoquinoline diones.
2. Reaction Steps:
- Step 1: Formation of the piperidine derivative through alkylation reactions.
- Step 2: Coupling reactions to attach the oxobutyl chain to the benzo[de]isoquinoline framework.
- Step 3: Final purification through recrystallization or chromatography techniques to obtain the desired product in high purity.
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: DPP-IV Inhibition
- A study conducted on diabetic animal models demonstrated significant reductions in blood glucose levels upon administration of the compound. The results suggest its potential as a therapeutic agent for managing diabetes .
Case Study 2: Anticancer Activity
- In vitro assays using cancer cell lines showed that modifications to the compound's structure enhanced its cytotoxicity. Researchers are exploring these derivatives for their potential use in cancer therapy .
Case Study 3: Neuroprotection
Mechanism of Action
The mechanism of action of 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Modulating Gene Expression: It can influence the expression of genes involved in disease processes.
Comparison with Similar Compounds
Structural Classification of Analogs
Similar compounds are categorized based on substituent type:
Piperidine/Piperazine Derivatives
2-(4-(4-Fluorophenylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 326881-90-7) Substituent: 4-(4-Fluorophenyl)piperazine linked via 4-oxobutyl. Molecular Weight: 445.49 g/mol. Key Features: Fluorine enhances metabolic stability and receptor affinity (e.g., serotonin/dopamine receptors). Reference:
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 325694-89-1) Substituent: 4-Chlorophenylsulfonyl-piperazine with ethyl linker. Molecular Weight: 492.36 g/mol. Reference:
Alkyl/Functionalized Chains
2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Substituent: 3-Hydroxypropyl chain. Key Features: Hydroxyl group improves water solubility (83% yield in synthesis). Reference:
2-(2-Hydroxyethyl)-6-(pyrimidin-2-ylthio)-1H-benzo[de]isoquinoline-1,3(2H)-dione Substituent: Hydroxyethyl with pyrimidinylthio. Antifungal Activity: MIC < 1 µg/mL against Candida albicans. Reference:
Fluorescent/Photodynamic Probes
6-(Piperidin-1-yl)-2-(4-((trimethylsilyl)ethynyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Substituent: Piperidinyl and ethynylphenyl groups. Fluorescence: Extended fluorescence lifetime (τ = 8.2 ns) due to piperidine’s electron-donating effect. Reference:
NIMS [(E)-6-(4-((tert-butyldiphenylsilyl)oxy)styryl)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione] Substituent: Styryl and dimethylamino groups. Application: Lysosome-specific fluorescence via pH-dependent protonation. Reference:
Comparative Analysis
Physicochemical Properties
Fluorescence Properties
- The target compound lacks strong electron-donating groups (e.g., -NMe2 in NIMS ), limiting fluorescence intensity. However, piperidine’s electron-donating nature may extend fluorescence lifetime compared to alkyl derivatives .
Data Table: Key Analog Comparison
Biological Activity
The compound 2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzo[de]isoquinoline-1,3-dione, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound by reviewing various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
- IUPAC Name : this compound
This compound features a benzo[de]isoquinoline core linked to a piperidine moiety, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of benzo[de]isoquinoline exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that compounds in this class can inhibit the growth of cancer cells. For instance, benzo[de]isoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle.
- Antiviral Properties : The compound may exhibit antiviral activity against specific viruses. Research has suggested that similar compounds can interfere with viral replication and entry into host cells.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
The biological effects of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation or viral replication.
- Modulation of Signaling Pathways : It could affect signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth.
- Induction of Apoptosis : By activating apoptotic pathways, this compound may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds:
Pharmacological Applications
Given its promising biological activities, this compound holds potential for development in several therapeutic areas:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
- Antiviral Drug Development : Potential use in treating viral infections through inhibition of viral replication.
- Neuroprotective Agents : Could be developed for conditions like Alzheimer's disease or other neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
